molecular formula C9H6N2O3 B2630186 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1033202-06-0

3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B2630186
CAS No.: 1033202-06-0
M. Wt: 190.158
InChI Key: DJHJGBQQSIXSRV-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word 'Warning’ . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . The recent advancements in TB drug discovery and development provide a positive outlook for the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various synthetic strategies, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the condensation of appropriate aldehydes with imidazo[1,2-a]pyridine derivatives under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize optimized synthetic routes to ensure high yield and purity. These processes often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.

Major Products

    Oxidation: this compound is converted to 3-carboxyimidazo[1,2-a]pyridine-7-carboxylic acid.

    Reduction: The formyl group is reduced to a hydroxymethyl group, forming 3-hydroxymethylimidazo[1,2-a]pyridine-7-carboxylic acid.

    Substitution: Halogenated derivatives such as 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to inhibit the activity of certain kinases involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

Properties

IUPAC Name

3-formylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-7-4-10-8-3-6(9(13)14)1-2-11(7)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHJGBQQSIXSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C=O)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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